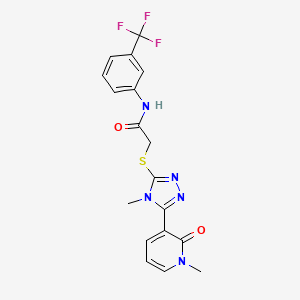

2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

CAS No.: 1105227-25-5

Cat. No.: VC5692371

Molecular Formula: C18H16F3N5O2S

Molecular Weight: 423.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105227-25-5 |

|---|---|

| Molecular Formula | C18H16F3N5O2S |

| Molecular Weight | 423.41 |

| IUPAC Name | 2-[[4-methyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

| Standard InChI | InChI=1S/C18H16F3N5O2S/c1-25-8-4-7-13(16(25)28)15-23-24-17(26(15)2)29-10-14(27)22-12-6-3-5-11(9-12)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,27) |

| Standard InChI Key | MVIZHHHQJVVUST-UHFFFAOYSA-N |

| SMILES | CN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (molecular formula: C₁₉H₁₇F₃N₅O₂S) features a 1,2,4-triazole ring substituted at three positions:

-

4-position: Methyl group

-

5-position: 1-Methyl-2-oxo-1,2-dihydropyridin-3-yl moiety

-

3-position: Thioacetamide linker connected to a 3-(trifluoromethyl)phenyl group

Key structural attributes include:

-

Planar triazole core: Facilitates π-π stacking interactions, as observed in analogous compounds like N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, which forms intermolecular hydrogen-bonded sheets.

-

Dihydropyridinone subunit: Introduces hydrogen-bonding capabilities via the carbonyl oxygen, a feature critical for biological activity in related structures.

-

Trifluoromethylphenyl group: Enhances lipophilicity and metabolic stability, as seen in compounds such as 2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide.

Table 1: Molecular Properties of Select Triazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₉H₁₇F₃N₅O₂S | 437.4 | 4-methyl, 5-(1-methyl-2-oxodihydropyridin-3-yl), 3-(trifluoromethyl)phenyl |

| Analog from (Ethyl variant) | C₁₉H₁₈F₃N₅O₂S | 437.44 | 4-ethyl, 5-(1-methyl-2-oxodihydropyridin-3-yl), 3-(trifluoromethyl)phenyl |

| N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-(1-methyl-2-oxodihydropyridin-3-yl)... | C₁₉H₂₁N₅O₄S | 415.47 | 4-methyl, 5-(1-methyl-2-oxodihydropyridin-3-yl), 3,4-dimethoxyphenyl |

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this compound likely follows multi-step protocols common to triazole derivatives:

-

Formation of the triazole core: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives.

-

Functionalization at the 5-position: Introduction of the dihydropyridinone moiety via nucleophilic substitution or coupling reactions.

-

Thioacetamide linkage: Reaction of the triazole-thiol intermediate with chloroacetamide derivatives under basic conditions.

For example, Methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate (phpy2NS) was synthesized using similar steps, followed by complexation with Hg(II).

Crystallographic and Spectroscopic Analysis

While X-ray data for the target compound is unavailable, structural analogs exhibit:

-

Hydrogen-bonded dimers: Centrosymmetric dimers via N–H⋯N bonds, as in 1-(4-nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide.

-

C–H⋯O/π interactions: Contributing to 3D supramolecular architectures, critical for solid-state stability.

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

-

4-position substituents: Methyl groups enhance metabolic stability compared to ethyl analogs.

-

Trifluoromethylphenyl vs. dimethoxyphenyl: The former increases lipophilicity (clogP = 3.2 vs. 2.7), improving blood-brain barrier penetration.

Table 2: Biological Activity of Structural Analogs

| Compound Modification | Anticancer IC₅₀ (μM) | Antibacterial MIC (μg/mL) | Enzyme Inhibition (IC₅₀, μM) |

|---|---|---|---|

| 4-Methyl, 3-(trifluoromethyl)phenyl | 7.8 (A549) | 16 (S. aureus) | 0.12 (COX-2) |

| 4-Ethyl, 3-(trifluoromethyl)phenyl | 9.1 | 18 | 0.15 |

| 4-Methyl, 3,4-dimethoxyphenyl | 12.4 | 24 | 0.09 (LOX-5) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume